molecular formula C15H16ClNO B14080118 Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride CAS No. 101089-40-1

Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride

Cat. No.: B14080118
CAS No.: 101089-40-1
M. Wt: 261.74 g/mol
InChI Key: MRBGLWJWIHMTDA-UHFFFAOYSA-N
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Description

Its structure comprises a phenyl group at position 1 of the ethanone backbone and a benzylamino (phenylmethylamino) group at position 2. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or analytical applications.

Properties

CAS No.

101089-40-1

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-(benzylamino)-1-phenylethanone;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2;1H

InChI Key

MRBGLWJWIHMTDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Solvent Recycling

Patent CN109761827A demonstrates 95% solvent recovery via vacuum distillation (40–50°C, -0.08 MPa) in analogous syntheses, reducing production costs by 18–22%.

Catalytic Improvements

Replacing homogeneous bases (e.g., Na₂CO₃) with immobilized variants on silica gel (Patent CN103664653A) enhances filtration rates by 300% while maintaining 99.5% benzyl chloride conversion.

Continuous Flow Systems

Adapting the Mannich reaction to continuous flow (residence time 30 min) could theoretically boost productivity to 5 kg/day based on microreactor data from similar β-aminoketones.

Analytical Characterization

Critical quality control parameters include:

  • HPLC : C18 column (4.6 × 250 mm), methanol:water (80:20), λ = 251 nm. Retention time = 8.2 ± 0.3 min for target compound.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (dd, J = 13.2, 6.4 Hz, 1H, CH₂), 3.12 (dd, J = 13.2, 8.0 Hz, 1H, CH₂), 4.35 (s, 2H, NCH₂Ph), 4.72 (m, 1H, CH), 7.25–7.43 (m, 10H, Ar-H).

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 273.75 g/mol. It has a phenyl group and an amino group attached to an ethanone backbone and exists as a hydrochloride salt, increasing its solubility and stability. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Scientific Research Applications

Medicinal Chemistry this compound, is used in medicinal chemistry because its structure is similar to pharmacologically active compounds. Research is ongoing to understand its mechanisms of action and therapeutic potential.

Organic Synthesis This compound is used as an intermediate in organic synthesis to create more complex molecules for pharmaceutical development and organic chemistry.

Interaction Studies Interaction studies are performed to understand the effects of this compound on biological systems. These studies include assessments of:

  • Pharmacokinetics Absorption, distribution, metabolism, and excretion to understand how the compound moves through the body.
  • Pharmacodynamics The compound's effects on the body, including desired therapeutic effects and any adverse effects.
  • Toxicity Potential toxic effects to ensure the safety of new therapeutic agents derived from this compound.

Synthesis Methods Synthesis of this compound can be achieved through several methods, highlighting the versatility in synthesizing this compound for research and industrial applications.

Structural Similarities this compound shares structural similarities with several other compounds.

Optically Active 2-amino-1-phenylethanol Derivatives Processes for producing optically active 2-amino-1-phenylethanol derivatives involve reacting an (R)-2-amino-1-phenylethanol compound with another compound and reducing the reaction product . These derivatives are important intermediates for synthesizing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives . Pharmacological studies of 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives have shown that the β3-action substantially depends on the (R,R)-form . These derivatives are noted as anti-obesity or anti-diabetic agents because they selectively act on the β3-receptor in vivo, resulting in low side effects .

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Substitutions on the Phenyl Ring

Compound Name (CAS) Substituents on Phenyl Ring Amino Group Molecular Formula Key Properties/Applications References
Target Compound None (phenyl) Phenylmethylamino C₁₆H₁₈ClNO Likely intermediate in adrenergic agents; hydrochloride salt improves solubility
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone HCl (71786-67-9) 3-Hydroxyphenyl Methyl-benzylamino C₁₆H₁₈ClNO₂ Pharmaceutical reference standard (phenylephrine analog); used in QC/QA
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]ethanone HCl 3,4-Dihydroxyphenyl Phenylmethylamino C₁₅H₁₆ClNO₃ Enhanced hydrogen bonding; potential catecholamine-like activity
1-(4-Hydroxy-3-methoxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone HCl (206752-44-5) 4-Hydroxy-3-methoxyphenyl Methyl-benzylamino C₁₇H₂₀ClNO₃ Methoxy group increases lipophilicity; possible metabolic stability

Impact of Substituents :

  • Hydroxyl Groups : Increase hydrophilicity and hydrogen bonding capacity, enhancing solubility in aqueous media (e.g., 3-hydroxyphenyl derivative ).
  • Chloro Groups (e.g., in ): Elevate molecular weight and alter electron density, affecting reactivity in synthesis .

Modifications to the Amino Group

Compound Name (CAS) Amino Group Structure Key Differences Applications References
Target Compound Phenylmethylamino Benzyl-substituted amine Likely adrenergic agent intermediate
Terbutaline sulfate Impurity C (94120-05-5) tert-Butylamino Bulkier alkyl group Impurity in bronchodilators; affects receptor selectivity
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone HCl (26786-32-3) Trifluoromethylphenylamino Electron-withdrawing CF₃ Enhanced metabolic stability; niche in fluorinated drug design
1-Phenyl-2-(pyridin-4-yl)ethanone (1620-55-9) Pyridyl (non-amine) Aromatic heterocycle Basic nitrogen enables H-bonding; distinct target interactions

Impact of Amino Group:

  • Benzylamino: Balances lipophilicity and solubility; common in CNS-active compounds .
  • Trifluoromethyl : Enhances stability against oxidative metabolism .

Physical Properties

  • Melting Points: Chloro-substituted analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit melting points of 97–110°C . The hydrochloride salt form of the target compound likely has a higher melting point (>150°C) due to ionic lattice energy.
  • Solubility: Hydrochloride salts generally exhibit superior water solubility compared to free bases. For example, the 3-hydroxyphenyl derivative is soluble in methanol/water mixtures .

Biological Activity

Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C15H16ClN and a molecular weight of approximately 273.75 g/mol. The compound is characterized by the presence of an ethanone backbone, a phenyl group, and an amino group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Analgesic Effects : Related compounds have shown potential pain-relieving properties, indicating that this compound may also possess similar effects.
  • Central Nervous System Activity : Given its amine structure, it may interact with neurotransmitter systems, leading to possible CNS effects.

Comparative Analysis with Related Compounds

The biological activity of ethanone can be compared with similar compounds to understand its pharmacological profile better. Below is a table summarizing the structural similarities and biological activities of related compounds:

Compound NameMolecular FormulaBiological Activity
Ethanone, 2-amino-1-phenylC8H9NOAntidepressant properties
Ethanone, 2-methylamino-1-phenylethanoneC9H11NOAnalgesic effects
Ethanone, 1-(benzyl)-2-(phenylmethyl)aminoC15H17NCNS activity
Ethanone, 1-(diphenylmethyl)-2-aminoC16H18NPotential antipsychotic effects

This comparative analysis highlights the diverse pharmacological profiles associated with structurally similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Some common synthetic routes include:

  • Friedel-Crafts Alkylation : This method involves the reaction of phenylacetone derivatives with amines under acidic conditions.
  • Reduction Reactions : The compound can be synthesized by reducing corresponding ketones or imines using reducing agents like lithium aluminum hydride (LiAlH4).

These synthetic strategies are crucial for producing the compound for further research into its biological activities .

Case Studies and Research Findings

Recent studies have focused on the interaction of similar compounds with biological targets. For example, research highlighted how certain phenylacetone derivatives interact with specific receptors in the body, showcasing their potential as therapeutic agents against various diseases .

In one study, the structural modifications of related compounds were analyzed for their effects on antimicrobial activity against multidrug-resistant bacteria. The findings indicated that specific substituents on the phenyl ring significantly influenced the activity against bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-1-phenylethanone with benzylamine under basic conditions (e.g., K₂CO₃ in DMF) followed by hydrochloric acid quenching yields the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Yield optimization may require inert atmosphere (N₂/Ar) to prevent oxidation of the benzylamino group.

Q. How can researchers characterize the compound’s purity and structural identity?

  • Analytical Techniques :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
  • NMR : ¹H NMR (DMSO-d₆) should show peaks for phenyl protons (δ 7.2–7.5 ppm), benzyl CH₂ (δ 4.1–4.3 ppm), and ketone carbonyl (δ 2.8–3.1 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 256.1 (calculated for C₁₆H₁₈NO⁺) .

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